![molecular formula C11H10N2O4 B12901504 3-Oxobutyl furo[2,3-c]pyridazine-5-carboxylate](/img/structure/B12901504.png)
3-Oxobutyl furo[2,3-c]pyridazine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxobutyl furo[2,3-c]pyridazine-5-carboxylate is a heterocyclic compound that features a furo[2,3-c]pyridazine core. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of the furo[2,3-c]pyridazine ring system, which contains both oxygen and nitrogen heteroatoms, imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxobutyl furo[2,3-c]pyridazine-5-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a furo[2,3-c]pyridazine derivative with a butyl ester in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the addition of a base like sodium methoxide to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
3-Oxobutyl furo[2,3-c]pyridazine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the furo[2,3-c]pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the furo[2,3-c]pyridazine ring .
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic systems.
Biology: It has shown promise in biological assays for its potential antimicrobial and anticancer activities.
Medicine: The compound is being investigated for its potential use in drug development, particularly as an anti-inflammatory and antiplatelet agent.
Industry: It is used in the development of agrochemicals and materials with specific electronic properties
Mécanisme D'action
The mechanism of action of 3-Oxobutyl furo[2,3-c]pyridazine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, its interaction with cellular receptors can modulate signal transduction pathways, contributing to its therapeutic potential .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative of pyridazine with an oxygen atom at the 3-position.
Furo[2,3-c]pyridazine: A compound with a fused furan and pyridazine ring system.
Uniqueness
3-Oxobutyl furo[2,3-c]pyridazine-5-carboxylate is unique due to the presence of both furan and pyridazine rings, which impart distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H10N2O4 |
|---|---|
Poids moléculaire |
234.21 g/mol |
Nom IUPAC |
3-oxobutyl furo[2,3-c]pyridazine-5-carboxylate |
InChI |
InChI=1S/C11H10N2O4/c1-7(14)3-5-16-11(15)9-6-17-10-8(9)2-4-12-13-10/h2,4,6H,3,5H2,1H3 |
Clé InChI |
PWZIPADFPWRBIR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCOC(=O)C1=COC2=C1C=CN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


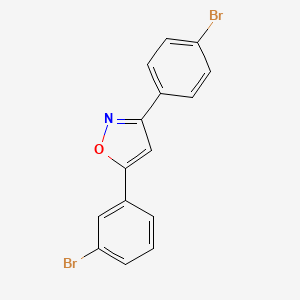
![Benzenamine, 4-[2-(2-furanyl)ethenyl]-N,N-dimethyl-](/img/structure/B12901433.png)
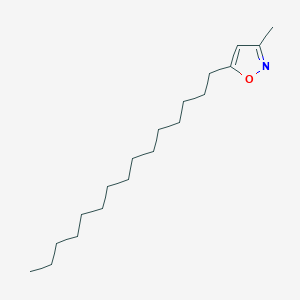
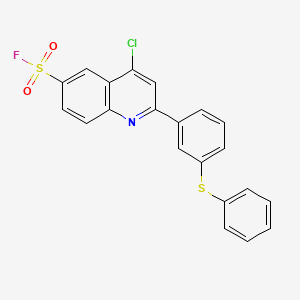
![2,3,4,6-Tetrabromo-1-chlorodibenzo[b,d]furan](/img/structure/B12901444.png)

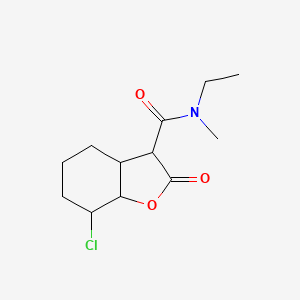
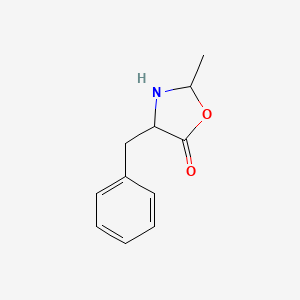

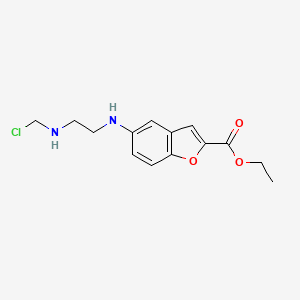


![1-[3-(2,5-Dioxopyrrol-1-yl)-4-methoxyphenyl]pyrrole-2,5-dione](/img/structure/B12901516.png)

